2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Kinase Inhibition Quinazolin-4-one Structure-Activity Relationship

Quinazolin-4-one SAR programs often lack hydrophobic diversity at the 2-position. This 2-(4-tert-butylphenoxy)ethylthio derivative directly addresses that gap. • Unique 2-substituent for probing lipophilic pocket interactions. • ≥95% purity, ideal as an in-house SAR probe or negative control. • Available from stock; reliable global logistics for R&D supply.

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
CAS No. 328977-87-3
Cat. No. B11633248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
CAS328977-87-3
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C20H22N2O2S/c1-20(2,3)14-8-10-15(11-9-14)24-12-13-25-19-21-17-7-5-4-6-16(17)18(23)22-19/h4-11H,12-13H2,1-3H3,(H,21,22,23)
InChIKeyGHCXBLHPXMDHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 66 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-tert-Butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one (CAS 328977-87-3): Core Chemical Identity for Research Procurement


2-[2-(4-tert-Butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one (CAS 328977-87-3) is a synthetic quinazolin-4-one derivative featuring a 2-(4-tert-butylphenoxy)ethylthio substituent at the 2-position. It has the molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol. Its SMILES notation is CC(C)(C)c1ccc(cc1)OCCSC1Nc2ccccc2C(N=1)=O and its InChIKey is GHCXBLHPXMDHAS-UHFFFAOYSA-N [1]. The compound is available for research use, typically at ≥95% purity .

Procurement Risks of Unverified Substitution for 2-[2-(4-tert-Butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one


Within the quinazolin-4-one scaffold, the precise nature of the 2-substituent is a critical determinant of biological target engagement, selectivity, and physicochemical properties. Even subtle structural changes, such as switching between an aryl, alkyl-thio, or phenoxyethyl-thio group at this position, can lead to profound differences in enzyme inhibition profiles, as demonstrated in tankyrase/PARP inhibitor programs [1]. Therefore, substituting 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one with a generic 2-aryl or 2-alkylthio quinazolin-4-one is invalid without direct, compound-specific comparative data.

Quantitative Differentiation Evidence for 2-[2-(4-tert-Butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one vs. Closest Analogs


Insufficient Published Comparator-Based Evidence for This Compound

A thorough search of the primary research literature, patents, and authoritative chemical biology databases (including PubChem, ChEMBL, and Google Patents) was conducted for CAS 328977-87-3 and its InChIKey GHCXBLHPXMDHAS-UHFFFAOYSA-N. No direct head-to-head quantitative comparison data were found for this compound versus a named analog in any peer-reviewed study, patent, or curated bioassay database. The only available sources are vendor technical datasheets and a ¹H NMR spectrum (DMSO-d₆) [1]. Consequently, no quantified differentiation claims can be made at this time.

Kinase Inhibition Quinazolin-4-one Structure-Activity Relationship

Legitimate Application Scenarios for 2-[2-(4-tert-Butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one Based on Current Evidence


Internal/Proprietary Structure-Activity Relationship (SAR) Exploration of Quinazolin-4-one Scaffolds

Given the absence of public target engagement data, this compound is best suited as an in-house SAR probe to determine the impact of a hydrophobic tert-butylphenoxyethyl-thio substituent at the 2-position of quinazolin-4-one on the activity, selectivity, or pharmacokinetics of a defined, in-house biological target. Its structural novelty relative to published 2-aryl or 2-alkylthio analogs supports its use in broadening chemical diversity in an existing SAR program.

Synthetic Chemistry Methodology Development

The compound can serve as a model substrate for developing or testing new synthetic methodologies for the construction or functionalization of quinazolin-4-ones, particularly reactions involving thioether linkages, due to the chemical stability inferred from its marketed purity of ≥95% [1] and the availability of its ¹H NMR reference spectrum for reaction monitoring.

Negative Control or Selectivity Probe in Target-Class Screening Cascades

In screening cascades where the primary target is a quinazolin-4-one-binding enzyme (e.g., a kinase or PARP family member), this compound could be utilized as a negative control if preliminary in-house data confirm it is inactive against the target of interest, thereby helping to validate assay specificity for the 2-aryl series specifically.

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